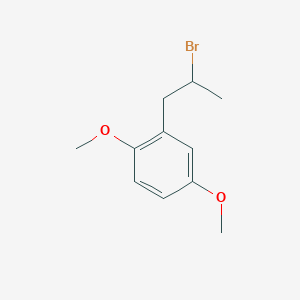
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a chloroacetyl group attached to a thiolane ring, which is a five-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Thiolane-1,1-dione+Chloroacetyl chloride→3-(Chloroacetyl)-1lambda 6 -thiolane-1,1-dione
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the construction of complex molecules.
Biology: In biological research, this compound can be used to study the effects of organosulfur compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Chloroacetyl chloride: A related compound used in similar synthetic applications.
Thiolane-1,1-dione: The parent compound of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione.
Sulfoxides and Sulfones: Oxidized derivatives of thiolane compounds.
Uniqueness: this compound is unique due to the presence of both a chloroacetyl group and a thiolane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
90010-72-3 |
|---|---|
Molekularformel |
C6H9ClO3S |
Molekulargewicht |
196.65 g/mol |
IUPAC-Name |
2-chloro-1-(1,1-dioxothiolan-3-yl)ethanone |
InChI |
InChI=1S/C6H9ClO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 |
InChI-Schlüssel |
DCEGGJVWJFWLNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)









![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

